3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine
Description
3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine is a bicyclic heterocyclic compound comprising a fused isothiazole and pyridine ring system. The isothiazolo[5,4-b]pyridine scaffold features sulfur and nitrogen atoms in positions 1 and 2 of the isothiazole ring, respectively, fused to the pyridine ring at positions 5 and 4. In this derivative, a bromine atom is substituted at position 3, and an isopropyl group occupies position 4 (Figure 1).
Properties
Molecular Formula |
C9H9BrN2S |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
3-bromo-4-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C9H9BrN2S/c1-5(2)6-3-4-11-9-7(6)8(10)12-13-9/h3-5H,1-2H3 |
InChI Key |
PFZWCZCEHNHFLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=NC=C1)SN=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a pyridine derivative with a thiazole precursor under specific conditions. For instance, the reaction can be carried out using hydrazonoyl halides as precursors in the presence of a base such as triethylamine . The reaction conditions often include refluxing in ethanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the isothiazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been reported to act as an inhibitor of certain kinases, affecting downstream signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Activities of Key Analogues
Biological Activity
3-Bromo-4-isopropylisothiazolo[5,4-b]pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound belongs to the isothiazolo[5,4-b]pyridine family, which has been noted for various biological activities, including anticancer and antimicrobial effects. The bromine and isopropyl substitutions are thought to enhance its biological efficacy and selectivity.
Anticancer Activity
Recent studies have shown that derivatives of isothiazolo[5,4-b]pyridine exhibit significant anticancer properties. For instance, compounds within this class have been evaluated for their ability to inhibit specific cancer cell lines.
- Case Study : A derivative of isothiazolo[5,4-b]pyridine demonstrated selective cytotoxicity against colon carcinoma cells with an IC50 value in the sub-micromolar range (0.4 µM) . The presence of bromine in the structure was correlated with increased antiproliferative activity.
Enzymatic Inhibition
Isothiazolo[5,4-b]pyridine derivatives have been studied for their inhibitory effects on phosphoinositide 3-kinase (PI3K), a critical enzyme in cancer cell proliferation.
- Findings : One study reported an IC50 value of 3.6 nM for a related thiazolo[5,4-b]pyridine derivative against PI3Kα . This suggests that structural modifications can significantly enhance enzymatic inhibition.
Structure-Activity Relationships (SAR)
The SAR analysis provides insights into how different substituents affect the biological activity of these compounds.
| Substituent | Effect on Activity | IC50 Value |
|---|---|---|
| Bromine | Increases antiproliferative activity | 0.4 µM (colon carcinoma) |
| Isopropyl | Enhances lipophilicity and cellular uptake | N/A |
| Sulfonamide groups | Key for PI3K inhibition | 3.6 nM |
The presence of specific functional groups such as sulfonamides has been shown to be crucial for the activity against PI3Kα .
The mechanisms through which this compound exerts its biological effects include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
